molecular formula C15H11BrN2O B5798030 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5798030
M. Wt: 315.16 g/mol
InChI Key: JCPDWLRNJFTUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound featuring the 1,2,4-oxadiazole heterocycle, a privileged scaffold in modern medicinal chemistry and drug discovery . This five-membered ring system, containing one oxygen and two nitrogen atoms, is renowned for its remarkable stability and bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities to enhance metabolic stability in drug candidates . The structure of this particular derivative incorporates a 4-bromophenyl group at the 3-position and a 2-methylphenyl (o-tolyl) group at the 5-position of the 1,2,4-oxadiazole ring, making it a valuable intermediate for further synthetic elaboration, for instance, via metal-catalyzed cross-coupling reactions using the bromo moiety. The 1,2,4-oxadiazole motif is associated with an unusually wide spectrum of biological activities . Researchers have extensively explored this core for developing novel therapeutic agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties . Several FDA-approved drugs, such as the cough suppressant oxolamine and the muscular dystrophy treatment ataluren, contain the 1,2,4-oxadiazole ring, underscoring its clinical relevance . Furthermore, this heterocycle is found in natural products, including the phidianidines isolated from a sea slug, which exhibit cytotoxic activity and agonist properties against specific receptors . As such, this compound is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules targeting various disease pathways. Applications: • Building block in medicinal chemistry and drug discovery . • Key intermediate for the synthesis of targeted libraries in anticancer research . • Core scaffold for probing biological mechanisms and structure-activity relationships (SAR) . • Substrate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This product is offered For Research Use Only. It is strictly for laboratory research and further manufacturing applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDWLRNJFTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways involved vary depending on the specific target and application.

Comparison with Similar Compounds

Position 3 Substitutions

  • 3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole : This analogue, developed as a Sirt2 inhibitor, highlights the importance of para-halogenated phenyl groups (e.g., Cl vs. Br) at position 3. Bromine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding affinity compared to chlorine .

Position 5 Substitutions

  • 5-(Quinuclidin-3-ylmethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole : The quinuclidine moiety enhances solubility and receptor interactions (e.g., α7 nicotinic acetylcholine receptor activation), contrasting with the 2-methylphenyl group’s lipophilic and steric contributions .
  • 5-(4-Sulfamidophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole : The sulfonamide group introduces hydrogen-bonding capacity, critical for GSK-3β inhibition, whereas the 2-methylphenyl group prioritizes hydrophobic interactions .

Enzyme Inhibition

  • Sirt2 Inhibition :

    Compound IC50 (µM) Key Substituents Reference
    3-(4-Bromophenyl)-5-(2-methylphenyl)-oxadiazole N/A 4-BrPh (position 3), 2-MePh (position 5)
    3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-oxadiazole 10 4-ClPh, piperidine
    Compound 21b (Moniot et al., 2017) 1.5 4-ClPh, haloalkyl chain

The target compound’s bromophenyl group may improve target engagement over chlorophenyl analogues due to enhanced van der Waals interactions. However, the absence of a cyclic amine at position 5 (vs. 21b) likely reduces Sirt2 inhibitory potency .

  • MAO Inhibition :
    3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole shows MAO-B selectivity, whereas bromophenyl/methylphenyl substitution may shift selectivity toward MAO-A due to reduced steric hindrance .

Antimicrobial and Insecticidal Activity

  • Antimicrobial Effects :
    • 5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) exhibits broad-spectrum activity against Gram-positive pathogens (MIC < 1 µg/mL), outperforming bromophenyl/methylphenyl derivatives in polar interactions .
  • Insecticidal Activity :
    Anthranilic diamide analogues with 1,2,4-oxadiazole rings (e.g., compound 3IIl) achieve LC50 values of 0.20 mg L⁻¹ against Plutella xylostella. The bromophenyl group in the target compound may enhance insecticidal activity via halogen bonding, though methylphenyl’s steric effects could limit target access .

LogP and Solubility

  • 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole : The methoxy group increases hydrophilicity (logP ~3.5) compared to the target compound’s logP ~4.7 (estimated via analogue data) .
  • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole : Nitro groups reduce logP (4.7 vs. bromophenyl’s ~5.0) but increase explosive sensitivity, making bromophenyl safer for handling .

Biological Activity

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H10_{10}BrN2_2O
  • Molecular Weight : 269.12 g/mol
  • CAS Number : 118183-92-9

Anticancer Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression. For instance, they exhibit inhibitory effects on Histone Deacetylases (HDACs), which play a crucial role in gene expression regulation associated with cancer cell proliferation .
    • They also target signaling pathways involving EGFR and Src kinases, contributing to their anticancer efficacy .
  • Case Studies :
    • A study evaluating a series of oxadiazole derivatives reported that certain compounds demonstrated IC50_{50} values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
    • Another investigation into the effects of this compound revealed a growth inhibition percentage of over 90% against multiple cancer types including breast and melanoma cell lines .

Other Biological Activities

In addition to anticancer effects, oxadiazoles have been reported to exhibit various other pharmacological activities:

  • Antibacterial and Antifungal Properties : Some derivatives have shown effectiveness against bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Certain oxadiazole compounds have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50_{50} Value (µM)% Inhibition
AnticancerPC-3 (Prostate Cancer)0.67>90%
AnticancerHCT-116 (Colon Cancer)0.80>90%
AnticancerMDA-MB-468 (Breast Cancer)0.85>84%
AntibacterialStaphylococcus aureusN/AInhibited
Anti-inflammatoryRAW264.7 MacrophagesN/AReduced

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole with high purity?

The compound is typically synthesized via cyclization of amidoxime precursors with activated carboxylic acid derivatives. Key steps include:

  • Cyclization : Reacting 4-bromobenzamidoxime with 2-methylbenzoic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) using K₂CO₃ as a base at 80–100°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis can reduce reaction time by 40% while maintaining yields above 80% .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl and methylphenyl groups) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (C₁₅H₁₁BrN₂O: calc. 314.01, obs. 314.02) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What common chemical reactions can this compound undergo?

The bromophenyl and oxadiazole moieties enable diverse reactivity:

  • Nucleophilic Substitution : Bromine at the 4-position can be replaced with amines (e.g., piperidine) or thiols in the presence of Pd catalysts (Suzuki-Miyaura coupling) .
  • Oxadiazole Ring Modifications : Reduction with LiAlH₄ yields imine intermediates, while oxidation with KMnO₄ forms nitro derivatives .

Advanced Research Questions

Q. How does the structural architecture of this compound influence its biological activity?

The bromophenyl group enhances lipophilicity (logP = 4.7), improving membrane permeability, while the oxadiazole ring acts as a bioisostere for carboxylic acids, enabling interactions with enzymatic targets like cyclooxygenase (COX) . Derivatives with electron-withdrawing groups (e.g., -Br) show 2–3× higher anti-inflammatory activity compared to unsubstituted analogs in murine models (59.5% inhibition vs. 38.1% for parent compounds) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from substituent positioning or assay conditions. For example:

  • Substituent Effects : 3-(4-Bromophenyl) derivatives exhibit stronger apoptosis induction (IC₅₀ = 1.2 µM in T47D cells) than 3-(3-bromophenyl) analogs (IC₅₀ = 8.5 µM) due to improved TIP47 protein binding .
  • Assay Standardization : Use orthogonal assays (e.g., flow cytometry for cell cycle arrest and Western blotting for caspase-3 activation) to validate mechanisms .

Q. How can computational modeling guide the optimization of this compound for target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to nuclear receptors like FXR and PXR. Derivatives with bulkier 5-position substituents (e.g., cyclohexyl) show 10× higher FXR antagonism (Ki = 0.8 nM) compared to methyl groups due to hydrophobic pocket interactions .

Q. What methodologies improve scalability without compromising yield?

  • Continuous Flow Reactors : Reduce byproduct formation (<5%) and enhance throughput (50 g/day) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profiles while maintaining 85% yield .

Key Recommendations

  • Prioritize SAR studies to map substituent effects on target selectivity .
  • Validate biological activity using 3D tumor spheroids to mimic in vivo conditions .
  • Leverage PubChem and EPA DSSTox for physicochemical data (e.g., DTXSID00357743) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.